![molecular formula C19H16O4 B3883505 (3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B3883505.png)
(3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[3.3.1]nonane-2,6-dione
Übersicht
Beschreibung
(3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[331]nonane-2,6-dione is a complex organic compound characterized by its unique bicyclic structure and the presence of furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[3.3.1]nonane-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with bicyclo[3.3.1]nonane-2,6-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or recrystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[3.3.1]nonane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include furanone derivatives, dihydrofuran derivatives, and various substituted furan compounds.
Wissenschaftliche Forschungsanwendungen
(3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[33
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Wirkmechanismus
The mechanism by which (3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[3.3.1]nonane-2,6-dione exerts its effects involves interactions with specific molecular targets. The furan rings and the bicyclic core structure allow the compound to interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Triple bond compounds: Molecules with triple bonds between atoms.
Uniqueness
(3Z,7Z)-3,7-Bis[(furan-2-YL)methylidene]bicyclo[331]nonane-2,6-dione is unique due to its bicyclic structure and the presence of two furan rings, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(3Z,7Z)-3,7-bis(furan-2-ylmethylidene)bicyclo[3.3.1]nonane-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c20-18-13-7-12(8-14(18)10-16-3-1-5-22-16)19(21)15(9-13)11-17-4-2-6-23-17/h1-6,10-13H,7-9H2/b14-10-,15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNULTRHQOASKMT-HYQBVQLESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=CC3=CC=CO3)C(=O)C1CC(=CC4=CC=CO4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(=O)/C(=C\C3=CC=CO3)/CC1C(=O)/C(=C\C4=CC=CO4)/C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


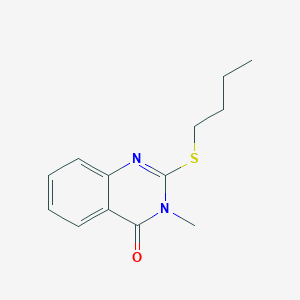
![2-(2-oxo-5-pentyltetrahydro-3-furanyl)-N-[(1,3,4-thiadiazol-2-ylamino)carbonothioyl]acetamide](/img/structure/B3883434.png)
![8-Butyl-6-chloro-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B3883435.png)
![3-(2-chlorobenzoyl)-1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3883436.png)
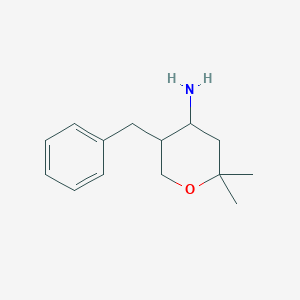
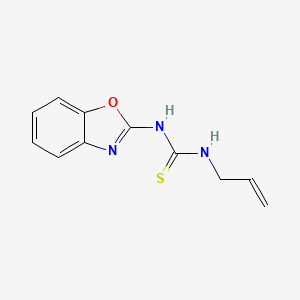
![2-([1]benzofuro[2,3-d][1,3]thiazol-2-yl)indene-1,3-dione](/img/structure/B3883449.png)
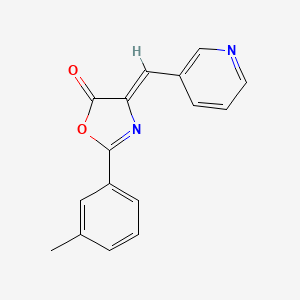
![dimethyl 5-({[3-amino-4-(dimethylamino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B3883469.png)
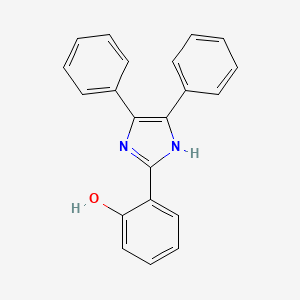
![2-(furan-2-yl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3883477.png)
![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B3883488.png)
![3-{[3-(4-biphenylylcarbonyl)-1-piperidinyl]carbonyl}-1-methyl-4(1H)-quinolinone](/img/structure/B3883508.png)
![N2,N2'-BIS(BUTAN-2-YL)-[1,1'-BIPHENYL]-2,2'-DICARBOXAMIDE](/img/structure/B3883516.png)
